![molecular formula C9H11ClINO2 B8496504 (S)-2-Amino-3-(2-iodophenyl)propanoic acid hydrochloride CAS No. 167817-57-4](/img/structure/B8496504.png)
(S)-2-Amino-3-(2-iodophenyl)propanoic acid hydrochloride
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Description
“(S)-2-Amino-3-(2-iodophenyl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H9IO2 . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of carboxylic acids and amines . A possible catalytic cycle for the synthesis could be based on the presumed formation of an acylborate intermediate .Molecular Structure Analysis
The molecular structure of this compound consists of a carboxylic acid group (-COOH), an amino group (-NH2), and an iodophenyl group (C6H4I). The exact structure would need to be determined through methods such as NMR or X-ray crystallography .Chemical Reactions Analysis
This compound, being a carboxylic acid derivative, can undergo various reactions. For instance, it can react with amines to form amides . The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 276.07 g/mol . Its melting point is between 87-92 °C . More specific physical and chemical properties would need to be determined experimentally .Safety and Hazards
According to the safety data sheet, this compound is classified as having acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .
properties
CAS RN |
167817-57-4 |
---|---|
Product Name |
(S)-2-Amino-3-(2-iodophenyl)propanoic acid hydrochloride |
Molecular Formula |
C9H11ClINO2 |
Molecular Weight |
327.54 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10INO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
VLKYLRWSJLVOSU-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)I.Cl |
Origin of Product |
United States |
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